![molecular formula C11H13ClN2O B2716617 Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 1803592-37-1](/img/structure/B2716617.png)

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a spirocyclic lactam that possesses a unique structural arrangement, which makes it an interesting target for synthesis and study.

Wissenschaftliche Forschungsanwendungen

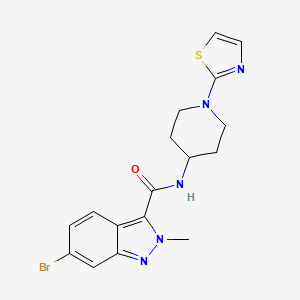

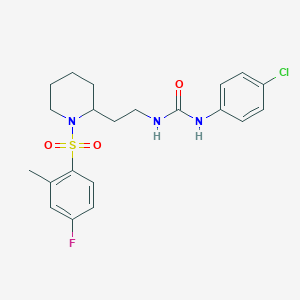

- Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride has garnered attention due to its role in diastereodivergent synthesis. Researchers have developed methods to synthesize fully disubstituted spiro[indoline-3,2′-pyrrolidin]-2-ones through base-promoted (3 + 2) cycloadditions . Importantly, these catalysts allow precise control over the configuration of stereocenters, leading to near-perfect diastereodivergence in most cases.

- Spiro-linked carbo- and heterocyclic compounds, including spiro[indoline-3,3’-pyrrolidin]-2-one derivatives, exhibit photochromism. For instance, spiro-indoline naphthoxazines maintain positive photochromism, while spiro-indoline naphthopyrans display negative photochromism . These properties make them promising candidates for applications in optoelectronics, sensors, and smart materials.

- Recent research explores the potential of photochromic spiro-indoline naphthoxazines (SINO) and naphthopyrans (NIPS) as photosensitizers in photovoltaic devices. These compounds, with their donor–pi–acceptor structures, offer exciting prospects for enhancing solar energy conversion efficiency .

- Lewis base catalysis, including tertiary phosphine and amine catalysts, has become a powerful tool for synthesizing cyclic and heterocyclic compounds. Spiro[indoline-3,3’-pyrrolidin]-2-one derivatives have been involved in diverse annulation reactions, demonstrating the versatility of Lewis base-mediated transformations .

Diastereodivergent Synthesis

Photochromic Compounds

Photovoltaics

Catalysis and Synthetic Methods

Wirkmechanismus

Target of Action

Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues . The absolute and relative configurations of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride have been proven to play a key role in the biological activity of spirocyclic compounds .

Mode of Action

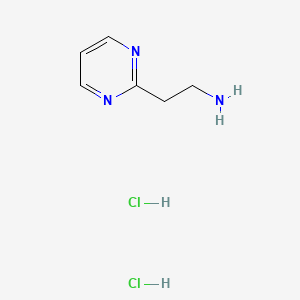

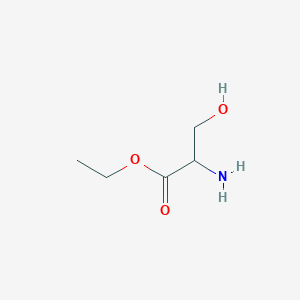

The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves a new type of azomethine ylides, which is in situ generated by the reaction of ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate . This compound reacts with 3-phenacylideneoxindoline-2-ones in ethanol to give polysubstituted spiro[indoline-3,3’-pyrrolidines] in good yields .

Biochemical Pathways

The compound is known to be involved in base-promoted (3 + 2) cycloadditions . This suggests that it may interact with various biochemical pathways, potentially influencing the function of proteins or enzymes involved in these pathways.

Result of Action

The result of the action of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is demonstrated by its cytotoxicity towards cancer cells . Specifically, certain compounds showed cytotoxicity towards HepG2 cells, and one compound showed promising cytotoxicity towards CT26 cells with an IC50 value of about 50 μg mL−1 in 24 h .

Action Environment

The action environment of Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can be influenced by various factors. For instance, the use of different catalysts can control the configuration of the stereocenters in the compound . .

Eigenschaften

IUPAC Name |

spiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10;/h1-4,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZIWWQRNMVBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C3=CC=CC=C3NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)

![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)